Magnesium;acetate;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

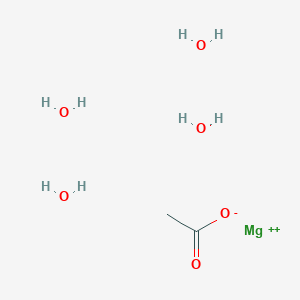

Magnesium acetate tetrahydrate is a chemical compound with the formula Mg(CH₃COO)₂·4H₂O . It is the magnesium salt of acetic acid and appears as white hygroscopic crystals. This compound is highly soluble in water and is commonly used as a source of magnesium in various biological and chemical reactions .

Preparation Methods

Magnesium acetate tetrahydrate can be synthesized through several methods:

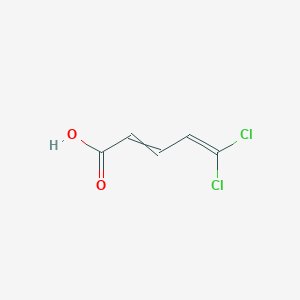

Reaction of Magnesium Hydroxide with Acetic Acid: [ \text{Mg(OH)}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]

Reaction of Magnesium Carbonate with Acetic Acid: [ \text{MgCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction of Metallic Magnesium with Acetic Acid: [ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] In industrial production, magnesium acetate tetrahydrate is typically prepared by reacting magnesium carbonate with acetic acid, followed by crystallization to obtain the tetrahydrate form

Chemical Reactions Analysis

Magnesium acetate tetrahydrate undergoes various chemical reactions:

Decomposition: Upon heating, it decomposes to form magnesium oxide and acetic acid. [ \text{Mg(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O} \rightarrow \text{MgO} + 2\text{CH}_3\text{COOH} + 4\text{H}_2\text{O} ]

Reaction with Strong Oxidizers: It is incompatible with strong oxidizers and should not be mixed with them.

Formation of Complexes: It can form complexes with various ligands, which can be used in different chemical transformations.

Scientific Research Applications

Magnesium acetate tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a source of magnesium ions and acetate ions in various chemical reactions and experiments.

Biology: It serves as a source of magnesium in biological reactions, including glycolysis and the Krebs cycle.

Medicine: It is used in total parenteral nutrition therapy as an electrolyte supplement.

Mechanism of Action

Magnesium acetate tetrahydrate exerts its effects primarily through the magnesium ions it releases. Magnesium is an essential cofactor for many enzymatic reactions, including the production of adenosine triphosphate (ATP) and the regulation of glucose metabolism. It also stabilizes the adenylyl cyclase complex, enhancing its catalytic actions and production of cyclic adenosine monophosphate (cAMP) .

Comparison with Similar Compounds

Magnesium acetate tetrahydrate can be compared with other magnesium salts such as:

Magnesium sulfate: Commonly used as a laxative and in the treatment of magnesium deficiency.

Magnesium chloride: Used in deicing, dust control, and as a source of magnesium in various applications.

Magnesium nitrate: Used in fertilizers and as a dehydrating agent.

Magnesium acetate tetrahydrate is unique due to its high solubility in water and its ability to release both magnesium and acetate ions, making it versatile for various applications .

Properties

Molecular Formula |

C2H11MgO6+ |

|---|---|

Molecular Weight |

155.41 g/mol |

IUPAC Name |

magnesium;acetate;tetrahydrate |

InChI |

InChI=1S/C2H4O2.Mg.4H2O/c1-2(3)4;;;;;/h1H3,(H,3,4);;4*1H2/q;+2;;;;/p-1 |

InChI Key |

AIFKJOVXHGLGSW-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.O.O.O.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)

![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)